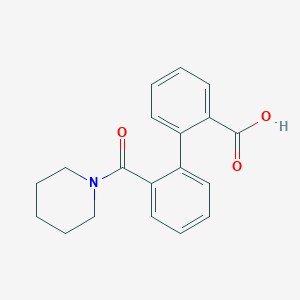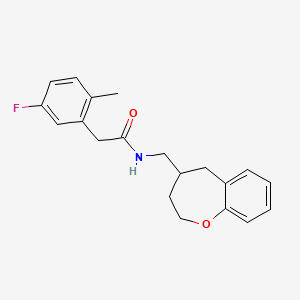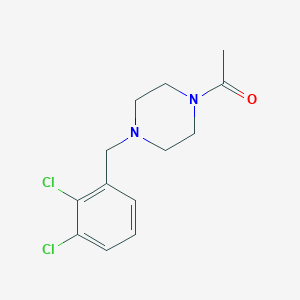![molecular formula C21H29FN4O2 B5669915 4-cyclopentyl-3-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B5669915.png)
4-cyclopentyl-3-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclopentyl-3-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell antigen receptor (BCR) signaling pathway and plays a vital role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mecanismo De Acción
BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell development and function. Upon activation of the BCR, BTK is recruited to the plasma membrane and phosphorylates downstream targets, leading to the activation of various signaling pathways. Inhibition of BTK by 4-cyclopentyl-3-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone blocks these signaling pathways and leads to decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to induce apoptosis and inhibit proliferation of B-cells. In addition, this compound has been shown to enhance the efficacy of other anti-cancer agents, such as rituximab and venetoclax. This compound has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-cyclopentyl-3-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone is its specificity for BTK, which reduces the risk of off-target effects. In addition, this compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials. However, one limitation of this compound is its potential for resistance, as mutations in BTK can reduce the efficacy of BTK inhibitors.
Direcciones Futuras
For 4-cyclopentyl-3-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone include evaluating its efficacy in combination with other anti-cancer agents, as well as exploring its potential for use in other B-cell malignancies. In addition, further research is needed to identify biomarkers that can predict response to this compound and to develop strategies to overcome resistance to BTK inhibitors.
Métodos De Síntesis
The synthesis of 4-cyclopentyl-3-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone involves several steps, starting with the reaction of 4-cyclopentyl-3-hydroxy-2-methyl-2-piperazinone with 4-fluorobenzylamine to form 4-cyclopentyl-3-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-hydroxyethyl}-2-piperazinone. This intermediate is then converted into this compound by reacting with 2-chloroacetyl chloride in the presence of triethylamine.
Aplicaciones Científicas De Investigación
4-cyclopentyl-3-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells.
Propiedades
IUPAC Name |
4-cyclopentyl-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN4O2/c22-16-5-7-17(8-6-16)24-11-13-25(14-12-24)20(27)15-19-21(28)23-9-10-26(19)18-3-1-2-4-18/h5-8,18-19H,1-4,9-15H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIFMIPLOHDBCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCNC(=O)C2CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[1-benzyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]-1-methylpiperidin-4-ol](/img/structure/B5669835.png)

![2-phenyl-5-[(pyridin-2-ylthio)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5669845.png)
![N-(3-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5669853.png)
![2,3,6-trimethyl-4-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5669855.png)

![1-(4-{2-[(3S*,4R*)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]-2-oxoethoxy}phenyl)ethanone](/img/structure/B5669868.png)
![N-[2-(3-methoxyphenyl)ethyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B5669875.png)

![[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B5669887.png)
![[3-allyl-1-(5-fluoro-2-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5669922.png)

![2-{[1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-yl]amino}-1-(2-furyl)ethanol](/img/structure/B5669938.png)
![{2-amino-5-[(trifluoromethyl)thio]phenyl}(phenyl)methanone](/img/structure/B5669942.png)
